(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one
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Overview
Description
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its tetrahydropyrimidinone core, which is substituted with two phenyl groups at the 4 and 5 positions. The stereochemistry of the compound is defined by the (4R,5R) configuration, which plays a crucial role in its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with a chiral amine and a suitable carbonyl compound, followed by cyclization to form the tetrahydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chiral chromatography for the separation of enantiomers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or oxime derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl rings or the tetrahydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include imines, oximes, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme catalysis, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-4,5-Diphenylimidazolidin-2-one
- (4R,5R)-4,5-Diphenylthiazolidin-2-one
- (4R,5R)-4,5-Diphenylpyrrolidin-2-one
Uniqueness
Compared to these similar compounds, (4R,5R)-4,5-Diphenyltetrahydropyrimidin-2(1H)-one is unique due to its tetrahydropyrimidinone core, which imparts distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications, particularly in asymmetric synthesis and drug development.
Properties
CAS No. |
87060-88-6 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4R,5R)-4,5-diphenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H16N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H2,17,18,19)/t14-,15-/m0/s1 |
InChI Key |
OFYZNIVIJKLXRF-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](NC(=O)N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(NC(=O)N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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